molecular formula C6H12ClF2N B1474188 (1S)-2,2-difluorocyclohexan-1-amine hydrochloride CAS No. 1638744-12-3

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride

Cat. No. B1474188
M. Wt: 171.61 g/mol
InChI Key: INIHWKPDAPMHQD-JEDNCBNOSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its applications.



Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Anti-influenza Virus Activity

Researchers have synthesized tricyclic compounds featuring unique amine moieties, designed based on the structure of triperiden, to develop anti-influenza virus agents. One such compound demonstrated potent activity against the influenza A virus, showing promise as a novel anti-influenza agent for human use (Oka et al., 2001).

Organic Synthesis and Medicinal Chemistry

A study on the desymmetrization of cyclohexa-2,5-dienes through a diastereoselective protonation-hydroamination cascade revealed a novel approach to synthesizing bicyclic allylic amines with high selectivity. This process underscores the utility of amine derivatives in organic synthesis, highlighting their potential in constructing complex molecular architectures (Lebeuf et al., 2006).

Advanced Material Research

A study on polyfluorene derivatives functionalized with amine groups on side chains explored their synthesis, photophysical properties, and self-assembly behaviors. This research has implications for the development of novel materials with potential applications in optoelectronics and nanotechnology (Guo et al., 2009).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental hazards. It also includes recommendations for safe handling and disposal.


Future Directions

Future directions could include potential applications of the compound, areas of research that could be pursued, and any modifications to the compound that could be made to improve its properties or effectiveness.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

(1S)-2,2-difluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(6)9;/h5H,1-4,9H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIHWKPDAPMHQD-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC([C@H](C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride

CAS RN

1638744-12-3
Record name (1S)-2,2-difluorocyclohexan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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